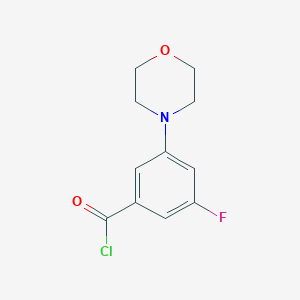
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group attached to a phenyl ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino-acetic acid moiety. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid typically involves multiple steps, starting from commercially available precursors One common method involves the protection of the amino group on the phenyl ring using a tert-butoxycarbonyl (Boc) group
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and as a probe in drug discovery.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of (R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity through binding to active sites or allosteric sites. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with antidepressant properties.
(2R)-Aminohexadecanoic acid: A long-chain fatty acid with distinct biological roles.
Uniqueness
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Propriétés
Formule moléculaire |
C13H18N2O4 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
(2R)-2-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,14H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
Clé InChI |
HAKACKSZUHLWQM-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)N)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[3-(2-Fluorophenyl)acryloyl]-O4-Methyl-L-Tyrosine](/img/structure/B8296039.png)





![4-[4-(4-Chloro-phenoxy)-benzenesulfonylamino]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B8296087.png)
